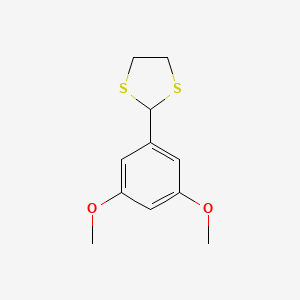
1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)- is an organosulfur compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and three carbon atoms. The presence of the 3,5-dimethoxyphenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
1,3-Dithiolanes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal, which is a protective group for carbonyl compounds. Industrial production methods often employ catalysts such as yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
1,3-Dithiolanes undergo various chemical reactions, including:
Applications De Recherche Scientifique
1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)- has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of complex organic molecules and materials science.
Mécanisme D'action
The mechanism of action of 1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)- involves its ability to form stable thioacetal groups with carbonyl compounds. This stability allows for selective reactions and protection of sensitive functional groups during synthesis. The compound can also undergo deprotonation and substitution reactions, making it versatile in various chemical processes .
Comparaison Avec Des Composés Similaires
1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)- can be compared with other similar compounds such as:
1,3-Dithiane: Another five-membered ring compound with two sulfur atoms, but with different reactivity and stability.
1,2-Dithiolane: An isomer of 1,3-dithiolane with sulfur atoms in adjacent positions, leading to different chemical properties.
Oxathiolane: A compound with one sulfur and one oxygen atom in the ring, offering different reactivity and applications.
These comparisons highlight the unique properties of 1,3-Dithiolane, 2-(3,5-dimethoxyphenyl)-, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
61571-96-8 |
|---|---|
Formule moléculaire |
C11H14O2S2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
2-(3,5-dimethoxyphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C11H14O2S2/c1-12-9-5-8(6-10(7-9)13-2)11-14-3-4-15-11/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
VPIBHCSHYCMAQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2SCCS2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


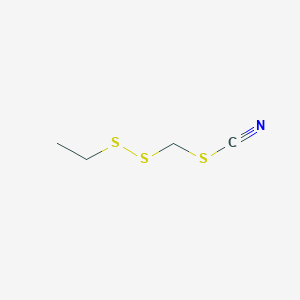
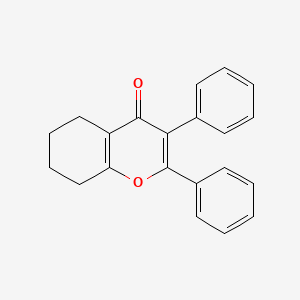
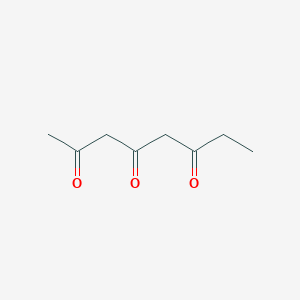
![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)
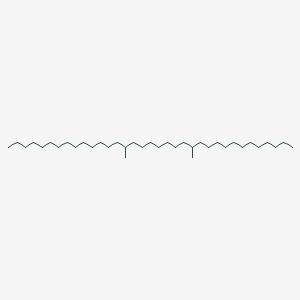
![Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-](/img/structure/B14592444.png)
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
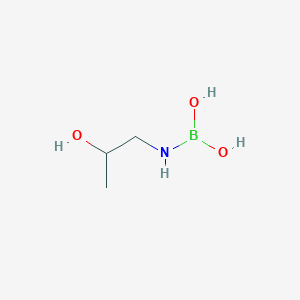
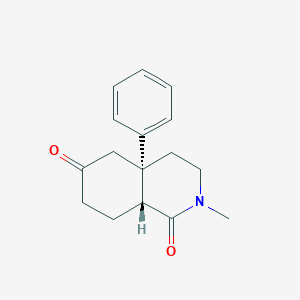
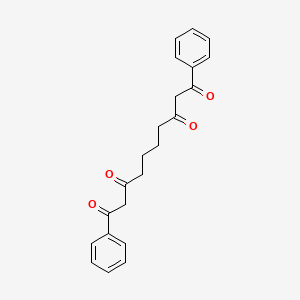
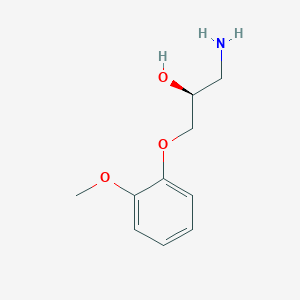
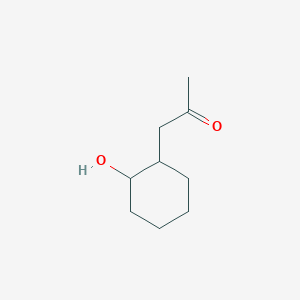

![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
